2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
Overview
Description
2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound belonging to the class of cinnolines This compound is characterized by its unique structure, which includes a nitrobenzyl group attached to a dihydrobenzo[h]cinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves a multi-step process. One common method starts with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then reacted with benzylamine in the presence of a base such as cesium hydroxide in a mixture of ethanol and water at elevated temperatures (100°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as column chromatography, and the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-nitrobenzyl alcohol
- 2-nitrosobenzaldehyde
- 2-nitrobenzylamine
Uniqueness
2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to its specific structure, which combines a nitrobenzyl group with a cinnoline ring system.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18-11-15-9-8-14-5-1-2-7-17(14)19(15)20-21(18)12-13-4-3-6-16(10-13)22(24)25/h1-7,10-11H,8-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBJZZYUKMQES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320017 | |
Record name | 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478042-31-8 | |
Record name | 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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